molecular formula C16H21N3O2S B2932997 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 1105224-17-6

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2932997
CAS No.: 1105224-17-6
M. Wt: 319.42
InChI Key: UGFKVCWMVSSEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a dimethylamino group, a thiophen-3-yl substituent, and a 2-methoxyphenyl moiety.

Properties

IUPAC Name

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-19(2)14(12-8-9-22-11-12)10-17-16(20)18-13-6-4-5-7-15(13)21-3/h4-9,11,14H,10H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFKVCWMVSSEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CC=C1OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common approach includes:

    Formation of the Intermediate: The initial step often involves the reaction of 2-(thiophen-3-yl)ethylamine with dimethylamine under controlled conditions to form the intermediate 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.

    Urea Formation: The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product, this compound. This step typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea exerts its effects is largely dependent on its interaction with biological targets. The dimethylamino group may interact with neurotransmitter receptors or enzymes, modulating their activity. The thiophene ring can participate in π-π interactions, while the methoxyphenyl urea moiety may form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to urea derivatives with variations in aromatic/heterocyclic substituents and side chains (Table 1).

Table 1. Structural Comparison of Urea Derivatives

Compound Name Substituents Key Features Molecular Weight (g/mol) Activity/Application Reference
Target Compound Thiophen-3-yl, 2-methoxyphenyl Contains thiophene (electron-rich) and methoxy groups ~349.45 (calculated) Unknown (speculated kinase modulation)
M64 () Pyridin-4-yl, 2-morpholino-5-(trifluoromethyl)phenyl Pyridine and trifluoromethyl groups enhance solubility and binding 500.50 (reported) FAK activator; promotes intestinal homeostasis
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea () Pyrrole-carbonyl, 4-methoxyphenyl Pyrrole introduces π-stacking potential ~365.40 (calculated) No activity reported; synthetic intermediate
CAP-1 () 3-Chloro-4-methylphenyl, furan-2-yl Chloro and methyl groups enhance lipophilicity ~379.90 (calculated) NMR-characterized; potential therapeutic agent

Pharmacological and Physicochemical Properties

  • M64 and M64HCl () : These analogs demonstrate high purity (>98%) and water solubility (as hydrochloride salt), critical for in vivo efficacy. M64 activates FAK, a key regulator of cell adhesion and survival, with demonstrated therapeutic effects in intestinal inflammation models .
  • The 2-methoxyphenyl group could enhance membrane permeability but reduce solubility relative to M64’s morpholino substituent .
  • CAP-1 () : Features a furan-thioether linkage, which may improve metabolic stability compared to the target compound’s thiophene moiety .

Research Implications and Limitations

Key limitations include:

  • Substituent-Driven Variability: Thiophene vs. pyridine or morpholino groups may significantly alter target selectivity and pharmacokinetics.

Biological Activity

Overview of Biological Activity

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic compound that may exhibit various biological activities due to its structural components. Compounds with similar structures often show potential as pharmaceuticals, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Antimicrobial Activity

Compounds containing thiophene and urea moieties have been studied for their antimicrobial properties. For instance:

  • Antibacterial Effects : Many derivatives have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 1.9 to 125 µg/mL, indicating potent antibacterial effects .
  • Antifungal Properties : Some compounds have demonstrated antifungal activity, outperforming standard treatments like fluconazole, with MIC values ranging from 106.91 to 208.59 µM .

The mechanisms through which these compounds exert their biological effects often include:

  • Inhibition of Protein Synthesis : Many compounds disrupt bacterial protein synthesis pathways, leading to bactericidal effects .
  • Biofilm Disruption : Certain derivatives have shown efficacy in inhibiting biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria such as MRSA .

Case Studies

  • Study on Antibacterial Activity : A study evaluated a series of urea derivatives against various bacterial strains, reporting that some exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics. The most active compound showed an MIC of 0.09 mmol/L against Staphylococcus aureus .
  • Fungal Activity Evaluation : Another research focused on the antifungal potential of thiophene-containing urea derivatives, revealing that specific compounds demonstrated superior activity compared to conventional antifungals, suggesting a promising avenue for further development in antifungal therapies .

Summary Table of Biological Activities

Compound TypeActivity TypeMIC Range (µg/mL)Notes
Urea DerivativesAntibacterial1.9 - 125Effective against Gram-positive strains
Thiophene-containing CompoundsAntifungal106.91 - 208.59Surpassed fluconazole in efficacy
Urea DerivativesBiofilm InhibitionVariesEffective against MRSA biofilms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.